molecular formula C23H31NO3 B15006404 4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide

4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide

Cat. No.: B15006404
M. Wt: 369.5 g/mol
InChI Key: IJOPBUILXUQZOF-UHFFFAOYSA-N
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Description

4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a butoxy group, and a phenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 5-methyl-2-(propan-2-yl)phenol: This intermediate can be synthesized through the alkylation of 5-methylphenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Formation of 2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl bromide: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with 2-bromoethanol under acidic conditions.

    Synthesis of 4-butoxybenzoyl chloride: This intermediate is prepared by reacting 4-butoxybenzoic acid with thionyl chloride.

    Final Coupling Reaction: The final step involves the reaction of 2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl bromide with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or phenoxyethyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

4-butoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide

InChI

InChI=1S/C23H31NO3/c1-5-6-14-26-20-10-8-19(9-11-20)23(25)24-13-15-27-22-16-18(4)7-12-21(22)17(2)3/h7-12,16-17H,5-6,13-15H2,1-4H3,(H,24,25)

InChI Key

IJOPBUILXUQZOF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=C(C=CC(=C2)C)C(C)C

Origin of Product

United States

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